molecular formula C11H15BrO B3119048 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene CAS No. 24591-35-3

4-Bromo-1-ethoxy-2-(propan-2-yl)benzene

Cat. No.: B3119048
CAS No.: 24591-35-3
M. Wt: 243.14 g/mol
InChI Key: QWEKFDVEISZRIB-UHFFFAOYSA-N
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Description

4-Bromo-1-ethoxy-2-(propan-2-yl)benzene is a versatile chemical compound used in various scientific research fields. It is known for its unique properties and reactivity, making it valuable in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-2-(propan-2-yl)benzene using bromine or a brominating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethoxy-2-(propan-2-yl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives .

Scientific Research Applications

4-Bromo-1-ethoxy-2-(propan-2-yl)benzene finds applications in several scientific research areas:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a building block for drug development.

    Material Science: It is utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene involves its reactivity towards various chemical reagents. In electrophilic aromatic substitution, the bromine atom acts as an electrophile, facilitating the formation of new chemical bonds. The molecular targets and pathways depend on the specific reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-ethoxybenzene: Similar in structure but lacks the isopropyl group.

    2-Bromo-1-isopropyl-4-methylbenzene: Similar but has a methyl group instead of an ethoxy group

Uniqueness

4-Bromo-1-ethoxy-2-(propan-2-yl)benzene is unique due to the presence of both ethoxy and isopropyl groups, which confer distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

4-bromo-1-ethoxy-2-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-4-13-11-6-5-9(12)7-10(11)8(2)3/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEKFDVEISZRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701271275
Record name 4-Bromo-1-ethoxy-2-(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24591-35-3
Record name 4-Bromo-1-ethoxy-2-(1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24591-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-ethoxy-2-(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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